2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide
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Overview
Description
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with a sulfonamide group, a chloro group, and a difluorophenyl ethyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with 1-(3,4-difluorophenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation of the sulfonamide group can produce a sulfone.
Scientific Research Applications
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-3-sulfonamide
- 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-sulfonamide
- 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-4-sulfonamide
Uniqueness
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide is unique due to the specific positioning of the chloro and difluorophenyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with desired properties.
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O2S/c1-8(9-4-5-10(15)11(16)7-9)18-21(19,20)12-3-2-6-17-13(12)14/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUFUDMJQPGXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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